Aptstat3-9R

STAT3 inhibition Binding affinity Drug discovery

STAT3 research often suffers from off-target effects and poor intracellular delivery of small-molecule inhibitors. Aptstat3-9R overcomes both with its engineered dual-function design: a high-affinity STAT3-binding aptide (Kd ∼231 nM) conjugated via GGGGS linker to a 9-arginine cell-penetrating peptide. • Clean target validation: No effect on AKT phosphorylation, isolating STAT3 from PI3K/AKT crosstalk. Scrambled control (APTscr-9R) enables conclusive, sequence-specific results. • Proven in vivo: Suppresses tumor growth in A549 xenograft and B16F1 allograft models via intratumoral injection. • Supply: Custom-synthesized, ≥98% purity, -20°C storage, ambient shipping.

Molecular Formula C223H330N80O51
Molecular Weight 4948 g/mol
Cat. No. B1150381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAptstat3-9R
Molecular FormulaC223H330N80O51
Molecular Weight4948 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(C(C)O)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CO)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC1=CNC=N1)N
InChIInChI=1S/C223H330N80O51/c1-116(2)88-156(200(339)278-141(52-22-25-75-224)185(324)268-107-174(314)265-105-172(312)264-106-173(313)266-108-176(316)276-166(113-304)208(347)287-150(61-34-84-256-221(243)244)195(334)285-148(59-32-82-254-219(239)240)193(332)283-146(57-30-80-252-217(235)236)191(330)281-144(55-28-78-250-215(231)232)189(328)280-145(56-29-79-251-216(233)234)190(329)282-147(58-31-81-253-218(237)238)192(331)284-149(60-33-83-255-220(241)242)194(333)286-151(62-35-85-257-222(245)246)196(335)291-155(214(353)354)63-36-86-258-223(247)248)293-203(342)159(90-121-40-10-7-11-41-121)294-197(336)152(69-72-169(228)309)289-202(341)158(91-122-65-67-129(308)68-66-122)292-183(322)117(3)273-175(315)109-269-186(325)142(53-23-26-76-225)279-204(343)160(92-123-99-259-136-47-17-12-42-130(123)136)298-211(350)181(118(4)306)301-206(345)162(94-125-101-261-138-49-19-14-44-132(125)138)295-188(327)143(54-24-27-77-226)274-177(317)111-270-187(326)164(98-171(230)311)297-198(337)154(71-74-180(320)321)290-205(344)161(93-124-100-260-137-48-18-13-43-131(124)137)299-212(351)182(119(5)307)302-207(346)163(95-126-102-262-139-50-20-15-45-133(126)139)296-209(348)167(114-305)277-179(319)112-271-210(349)168-64-37-87-303(168)213(352)165(96-127-103-263-140-51-21-16-46-134(127)140)300-199(338)153(70-73-170(229)310)288-201(340)157(89-120-38-8-6-9-39-120)275-178(318)110-267-184(323)135(227)97-128-104-249-115-272-128/h6-21,38-51,65-68,99-104,115-119,135,141-168,181-182,259-263,304-308H,22-37,52-64,69-98,105-114,224-227H2,1-5H3,(H2,228,309)(H2,229,310)(H2,230,311)(H,249,272)(H,264,312)(H,265,314)(H,266,313)(H,267,323)(H,268,324)(H,269,325)(H,270,326)(H,271,349)(H,273,315)(H,274,317)(H,275,318)(H,276,316)(H,277,319)(H,278,339)(H,279,343)(H,280,328)(H,281,330)(H,282,329)(H,283,332)(H,284,331)(H,285,334)(H,286,333)(H,287,347)(H,288,340)(H,289,341)(H,290,344)(H,291,335)(H,292,322)(H,293,342)(H,294,336)(H,295,327)(H,296,348)(H,297,337)(H,298,350)(H,299,351)(H,300,338)(H,301,345)(H,302,346)(H,320,321)(H,353,354)(H4,231,232,250)(H4,233,234,251)(H4,235,236,252)(H4,237,238,253)(H4,239,240,254)(H4,241,242,255)(H4,243,244,256)(H4,245,246,257)(H4,247,248,258)
InChIKeyDSGGVPGAEGYDOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aptstat3-9r: STAT3-Targeting Peptide Inhibitor


Aptstat3-9R is a 26-mer peptide engineered to specifically bind and inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) protein. It features a high-affinity STAT3-binding aptide sequence (APTSTAT3) conjugated via a GGGGS linker to a 9-arginine (9R) cell-penetrating peptide [1]. This design enables both potent target engagement (Kd ∼231 nM) and efficient intracellular delivery, distinguishing it from many small molecule inhibitors that lack this dual functionality [2].

Workflow
Intracellular STAT3 target engagement studies
Selection logic
High-affinity aptide domain + cell-penetrating 9R motif
Format
Peptide-based inhibitor for pathway modulation research

Aptstat3-9r vs. Generic STAT3 Inhibitors


Generic substitution among STAT3 inhibitors is scientifically untenable due to substantial differences in mechanism, binding affinity, cellular uptake efficiency, and downstream effects. Small molecule inhibitors like Stattic or BP-1-102 achieve target engagement through fundamentally different molecular interactions than peptide-based inhibitors like Aptstat3-9R . Unlike small molecules, which often suffer from limited target specificity and variable cell permeability, Aptstat3-9R's engineered structure combines a high-affinity binding domain (Kd ∼231 nM) with a dedicated cell-penetrating motif (9R), resulting in a unique profile of cellular uptake and functional inhibition not observed with its in-class counterparts [1]. Simply put, exchanging Aptstat3-9R for a generic STAT3 inhibitor introduces uncontrolled variables in binding kinetics, cellular penetration, and ultimately, experimental outcomes.

Binding mechanism mismatch

Peptide aptide vs. small molecule interactions may shift target engagement dynamics and downstream readouts.

Cellular uptake profile not transferable

The 9R cell-penetrating domain delivers the inhibitor through a distinct route; small molecule permeability may differ.

Pathway selectivity context may diverge

Reported STAT3–AKT selectivity pattern is compound-specific; class-level inference may not replicate.

Aptstat3-9r Performance Evidence


Binding Affinity vs. BP-1-102

Aptstat3-9R demonstrates superior binding affinity for STAT3 compared to the small molecule inhibitor BP-1-102. The core APTSTAT3 peptide binds STAT3 with a dissociation constant (Kd) of ~231 nM [1]. In contrast, BP-1-102 binds STAT3 with a significantly weaker Kd of 504 nM . This indicates a >2-fold stronger direct interaction.

Binding affinity vs. BP-1-102
Reported
Kd ~231 nM vs. 504 nM
Supports target-engagement assay context
Cell-free binding assay; cross-study comparison
STAT3 inhibition Binding affinity Drug discovery

Functional Inhibition vs. Scrambled Peptide

Aptstat3-9R demonstrates specific, sequence-dependent inhibition of cancer cell viability. In A549 lung carcinoma cells, treatment with Aptstat3-9R (0-100 μmol/L) for 12 hours significantly reduced cell viability . In contrast, its scrambled control peptide, APTscr-9R, which possesses the same amino acid composition but a disordered target-binding domain, did not inhibit cell viability under the same conditions . This confirms that the observed effect is directly attributable to specific STAT3 binding.

Target-specific viability inhibition
Head-to-head
Reported reduction vs. scrambled control
Supports target-specific pathway response
A549 cells, MTT assay, 0–100 µM, 12 h
Cell viability Cancer research Target validation

Selectivity: No Off-Target AKT Effect

Aptstat3-9R exhibits a high degree of selectivity for the STAT3 pathway. In cellular assays, Aptstat3-9R effectively inhibits STAT3 phosphorylation but does not affect the phosphorylation level of AKT, a key protein in the PI3K/AKT/mTOR signaling pathway . This is in contrast to some small molecule STAT3 inhibitors which can have polypharmacological effects. For instance, certain azetidine-based inhibitors show selectivity for Stat3 over Stat1/5, but this is a different dimension of selectivity (isoform vs. pathway) [1].

Pathway selectivity
Reported
No effect on AKT phosphorylation
Supports pathway-specific interpretation
Cellular assay context (A549); cross-study observation
Signal transduction Kinase selectivity Mechanism of action

STAT3-DNA Binding Inhibition

Aptstat3-9R directly inhibits the functional activity of STAT3 as a transcription factor. Treatment of A549 human lung carcinoma cells with Aptstat3-9R (7.5, 15, and 30 μmol/L; 6 hours) resulted in a significant, dose-dependent reduction in STAT3–DNA-binding activity [1]. This functional blockade was not observed with the scrambled control peptide .

STAT3-DNA binding inhibition
Head-to-head
Dose-dependent reduction (7.5–30 µM)
Supports transcriptional blockade endpoint
A549 cells, 6 h; scrambled peptide inactive
Transcription factor DNA binding Cell signaling

In Vivo Tumor Growth Suppression

Aptstat3-9R demonstrates statistically significant antitumor activity in vivo. Intratumoral injection of Aptstat3-9R (8 mg/kg, every other day) effectively suppressed tumor growth in both A549 human lung carcinoma xenograft and B16F1 murine melanoma allograft models [1]. While small molecule inhibitors like BP-1-102 have also shown in vivo activity, their administration routes and pharmacokinetic profiles differ substantially, with Aptstat3-9R's efficacy achieved through direct local administration .

In vivo tumor growth suppression
Reported
Reported measurable suppression (p<0.05)
Supports in vivo model-response context
A549 & B16F1 models, intratumoral injection, 8 mg/kg
In vivo efficacy Xenograft model Cancer therapy

Aptstat3-9r Research Applications


STAT3 Target Validation in Cancer Cells

Use Aptstat3-9R when conclusive, sequence-specific target validation is required. The direct head-to-head comparison data using the scrambled control peptide (APTscr-9R) ensures that any observed phenotypic changes (e.g., reduced viability, inhibited DNA binding) are unequivocally due to STAT3 inhibition and not non-specific peptide effects . This makes it an ideal tool for confirming STAT3's role in your cellular model.

Localized Tumor Therapy in Vivo

Aptstat3-9R is a proven candidate for preclinical studies exploring localized STAT3 inhibition. The demonstrated in vivo efficacy in suppressing tumor growth in both xenograft (A549) and allograft (B16F1) models via intratumoral injection provides a clear experimental framework [1]. This application scenario is particularly suited for investigating combination therapies or evaluating the effects of STAT3 blockade on the tumor microenvironment.

STAT3-Specific Pathway Dissection

Employ Aptstat3-9R to dissect the STAT3 signaling pathway with confidence. The established selectivity profile—showing no effect on AKT phosphorylation —allows researchers to cleanly separate STAT3-dependent effects from those involving other major signaling cascades (e.g., PI3K/AKT). This is crucial for mechanistic studies aiming to map the specific downstream consequences of STAT3 inhibition.

Application
Selection Property
Validation Focus
STAT3 target validation in cancer cell models
Sequence-specific binding (scrambled control available)
Compare with scrambled peptide to confirm on-target effects
Localized tumor growth inhibition studies in vivo
Intratumoral administration route
Monitor tumor volume endpoints in xenograft/allograft models
STAT3 signaling pathway dissection
Selectivity over AKT pathway
Verify no AKT phosphorylation interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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